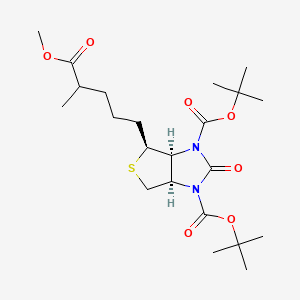

N,N-Di-Boc-9-Methylbiotin Methyl Ester

Descripción

N,N-Di-Boc-9-Methylbiotin Methyl Ester is a synthetic derivative of biotin (vitamin B7/B8), a water-soluble coenzyme critical in carboxylation reactions. The compound features two tert-butoxycarbonyl (Boc) groups protecting the amine functionalities and a methyl ester group masking the carboxylic acid moiety. These modifications enhance stability and solubility during organic synthesis, particularly in peptide coupling or bioconjugation workflows. While direct data on this compound is absent in the provided evidence, its structure suggests applications as a protected intermediate for biotinylated pharmaceuticals or probes. The Boc groups prevent unwanted side reactions at amine sites, while the methyl ester simplifies handling of the carboxyl group, which can later be hydrolyzed to regenerate active biotin .

Propiedades

Fórmula molecular |

C22H36N2O7S |

|---|---|

Peso molecular |

472.6 g/mol |

Nombre IUPAC |

ditert-butyl (3aS,4S,6aR)-4-(5-methoxy-4-methyl-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-1,3-dicarboxylate |

InChI |

InChI=1S/C22H36N2O7S/c1-13(17(25)29-8)10-9-11-15-16-14(12-32-15)23(19(27)30-21(2,3)4)18(26)24(16)20(28)31-22(5,6)7/h13-16H,9-12H2,1-8H3/t13?,14-,15-,16-/m0/s1 |

Clave InChI |

YRFZZEYAJCOONM-JFKGFPBSSA-N |

SMILES isomérico |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

SMILES canónico |

CC(CCCC1C2C(CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemistry: N,N-Di-Boc-9-Methylbiotin Methyl Ester is used in the synthesis of biotinylated compounds, which are essential for studying enzyme interactions and biochemical pathways.

Biology: It is used to label biomolecules, such as proteins and nucleic acids, for detection and purification purposes. Biotinylated molecules can be easily detected using avidin or streptavidin-based methods.

Medicine: Biotin derivatives are used in diagnostic assays and therapeutic applications. For example, biotinylated antibodies are used in immunoassays to detect specific antigens in patient samples.

Industry: Biotin is used in the food industry as a dietary supplement and in the cosmetics industry for its skin benefits.

Mecanismo De Acción

The compound exerts its effects primarily through its biotin moiety. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in key metabolic processes such as fatty acid synthesis and gluconeogenesis. The Boc-protected groups ensure that the biotin moiety remains intact until it reaches its target site, where deprotection occurs.

Molecular Targets and Pathways:

Carboxylase Enzymes: Biotin-dependent enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase.

Metabolic Pathways: Fatty acid synthesis, gluconeogenesis, and amino acid metabolism.

Comparación Con Compuestos Similares

(i) Protecting Group Strategy

- Boc vs. tert-Butyl Esters : While both Boc and tert-butyl groups enhance stability, Boc is selectively removable under mild acidic conditions (e.g., TFA), whereas tert-butyl esters require stronger acids (e.g., HCl). This makes Boc-protected compounds like this compound more versatile in multi-step syntheses .

- Methyl Ester Reactivity : Compared to tert-butyl esters (), methyl esters (e.g., in ) are more labile under basic hydrolysis, enabling faster deprotection. This is advantageous in biotin activation for conjugation .

(iii) Solubility and Handling

- Boc-protected compounds (e.g., ) typically dissolve in chlorinated solvents (DCM, chloroform), aligning with the inferred solubility of the target compound. In contrast, fatty acid methyl esters () favor nonpolar solvents .

Research Findings and Practical Considerations

- Synthetic Utility : The dual Boc protection in this compound minimizes side reactions during solid-phase peptide synthesis, a feature shared with N-Boc-α-methyl-D-serine Methyl Ester .

- Analytical Challenges : Methyl esters in GC-MS (e.g., ) require derivatization for volatility, whereas Boc-protected biotin derivatives may need LC-MS for characterization due to higher polarity .

- Stability Trade-offs: While methyl esters offer easier deprotection, they are less stable in long-term storage compared to tert-butyl esters, as noted in resin acid studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.